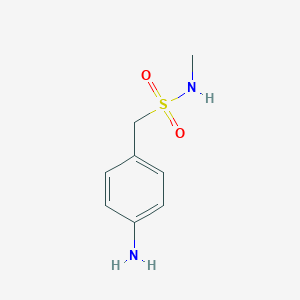

4-Amino-N-methylbenzenemethanesulfonamide

Übersicht

Beschreibung

4-Amino-N-methylbenzenemethanesulfonamide is a derivative of sulfonamide, a group of compounds known for their various biological activities, including antibacterial and anticonvulsant properties. Sulfonamides typically contain an aromatic benzene ring substituted with an amino group and a sulfonamide group, which is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The N-methyl group indicates the presence of a methyl group attached to the nitrogen atom of the sulfonamide moiety.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, such as 4-Amino-N-methylbenzenemethanesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed reactions, which enable the efficient recognition of different types of amino groups and promote the hydrogen autotransfer process . Additionally, the synthesis of related sulfonamide compounds can involve the treatment of sulfonyl chlorides with primary amines, followed by alkylation or arylation steps .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques, including FT-IR, Raman, UV-Vis, and NMR. Single-crystal X-ray diffraction is also a powerful tool for determining the crystal structure of these compounds. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, crystallizes in an orthorhombic space group, and its molecular interactions are elucidated through hydrogen bonding and C-H···π interactions . The molecular geometry, vibrational wavenumbers, and electronic absorption wavelengths can be studied both experimentally and computationally using density functional theory (DFT) .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including cleavage under the action of thiol and base, which is useful for amine synthesis and protecting strategies . They can also withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . The reactivity of these compounds allows for further elaboration through alkylation and arylation, providing a pathway to synthesize a wide range of secondary amines and diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be inferred from their molecular structure and the nature of their substituents. The presence of the amino and sulfonamide groups contributes to their solubility and potential for hydrogen bonding, which can affect their biological activity. Computational methods such as HOMO-LUMO and NBO analyses provide insights into the electronic properties of these molecules, including their potential as inhibitors of enzymes like carbonic anhydrase . Theoretical calculations can also predict thermodynamic properties, dipole moments, and energy gaps between the highest occupied and lowest unoccupied molecular orbitals, which are relevant for understanding the reactivity and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

4-Amino-N-methylbenzenemethanesulfonamide shows promise as an anti-inflammatory agent. Research by Mahdi (2017) in the Iraqi Journal of Pharmaceutical Sciences highlighted its efficacy in reducing paw edema in rats, indicating its potential as a nonsteroidal anti-inflammatory drug (NSAID) (Mahdi, 2017).

Antimicrobial Activity

A study by Vanparia et al. (2010) in Acta chimica Slovenica synthesized a derivative of 4-Amino-N-methylbenzenesulfonamide and found significant antimicrobial activity against various bacterial strains and fungi (Vanparia et al., 2010).

Analytical Chemistry

Feil et al. (1989) in Journal - Association of Official Analytical Chemists discussed the formation of isomeric products when 4-Amino-N-methylbenzenesulfonamide is reacted with diazomethane, an important consideration in analytical chemistry, especially in gas chromatography (Feil et al., 1989).

Solution Thermodynamics

Asadi et al. (2020) in Journal of Molecular Liquids investigated the solubility and solution thermodynamics of 4-Amino-N-methylbenzenesulfonamide in various binary solvent systems. This research is crucial in understanding its behavior in different solvents for pharmaceutical and industrial applications (Asadi et al., 2020).

Biodegradation

Wang et al. (2009) in the Journal of Hazardous Materials described the biodegradation of 4-Aminobenzenesulfonate by a novel Pannonibacter sp. This research is significant in environmental chemistry, particularly in the degradation of sulfonated azo dyes (Wang et al., 2009).

Fluorescent Probing

Wei et al. (2013) in Chemical Communications synthesized a fluorescent probe that selectively detects glutathione and cysteine in living cells. This probe, derived from a 4-Amino-N-methylbenzenesulfonamide structure, has potential applications in biochemical and medical research (Wei et al., 2013).

Safety And Hazards

The compound has been classified under hazard codes Xn and Xi . The risk statements include 22-43 , indicating that it may be harmful if swallowed and may cause sensitization by skin contact. The safety statements include 36/37 , suggesting that suitable protective clothing and gloves should be worn. The compound is classified under RIDADR UN 2811 6.1/PG 3 , indicating it is a toxic substance.

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWNHTXCBHTWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380787 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-methylbenzenemethanesulfonamide | |

CAS RN |

109903-35-7 | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109903-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109903357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-methylbenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-METHYLBENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76T5Q2TVD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

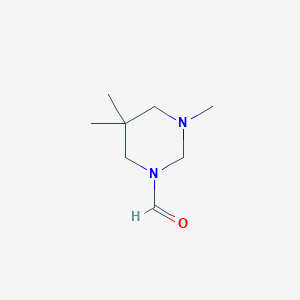

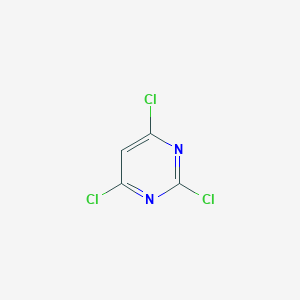

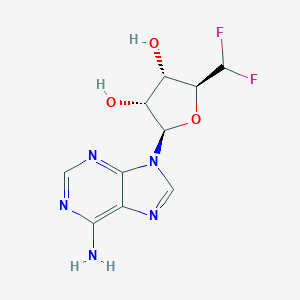

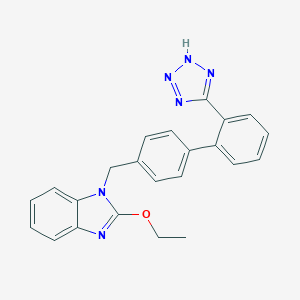

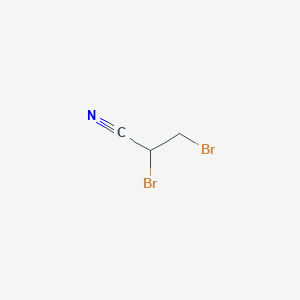

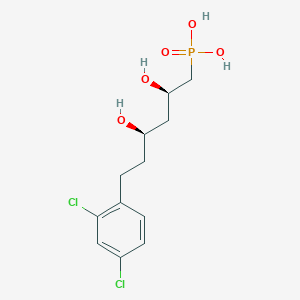

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

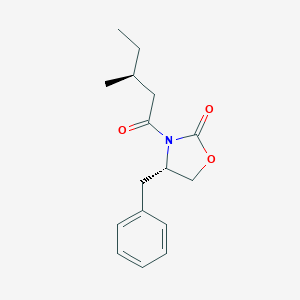

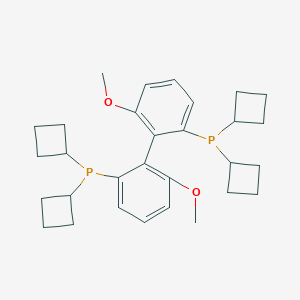

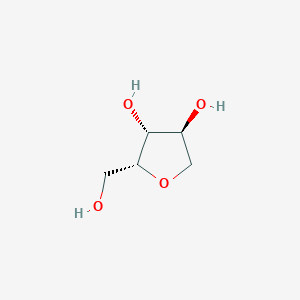

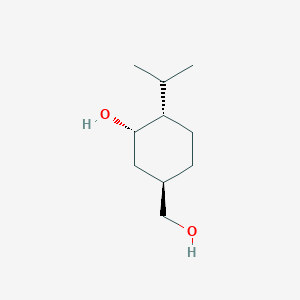

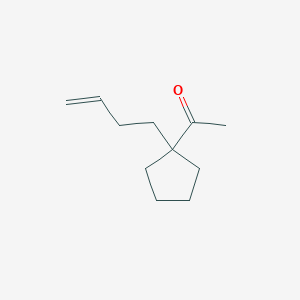

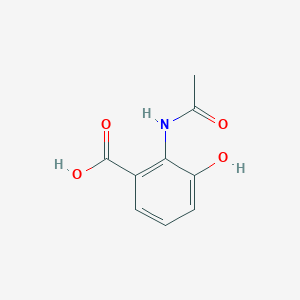

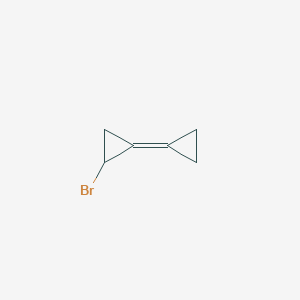

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)